2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate

Description

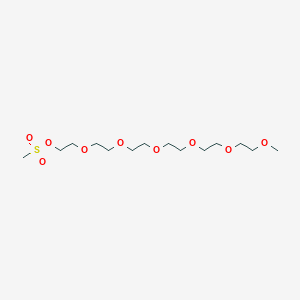

2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate is a polyether-derived organic sulfonate characterized by a 19-carbon alkyl chain interspersed with six ether oxygen atoms (hexaoxa) and terminated by a methanesulfonate group. The polyether backbone enhances hydrophilicity, while the sulfonate group contributes ionic character, improving solubility in polar solvents.

Properties

IUPAC Name |

2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O9S/c1-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-24(2,15)16/h3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPZJIJLNUYSFIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate can be synthesized through an esterification reaction. The reaction involves the substrate 2,5,8,11,14,17-Hexaoxanonadecan-19-ol and methanesulfonyl chloride in the presence of an acid catalyst . The reaction conditions may vary, but typically involve mixing the reactants and allowing the reaction to proceed under controlled temperature and pressure .

Chemical Reactions Analysis

2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate undergoes various chemical reactions, including nucleophilic substitution reactions. The mesyl group (methanesulfonate) is a good leaving group, making it suitable for such reactions . Common reagents used in these reactions include nucleophiles like amines and alcohols . The major products formed from these reactions depend on the nucleophile used, but typically include substituted ethers and amines .

Scientific Research Applications

Linker in PROTACs

One of the most significant applications of 2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate is its use as a PEG linker in PROTACs. PROTACs are innovative therapeutic agents designed to selectively target and degrade specific proteins within cells. The PEG linker enhances the solubility and stability of these molecules while facilitating their interaction with E3 ubiquitin ligases to promote protein degradation .

Chemical Reagent

The compound serves as a versatile chemical reagent in various synthetic pathways. Its ability to undergo nucleophilic substitution reactions makes it suitable for modifying other compounds or creating new derivatives that can exhibit desired biological activities .

Biological Studies

Research has demonstrated that compounds linked with this compound can exhibit enhanced biological activities. For instance, studies involving PROTACs have shown that the incorporation of this linker can significantly improve the efficacy of targeted protein degradation strategies in cancer therapy .

Case Studies

Mechanism of Action

The mechanism of action of 2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound helps to increase the solubility and stability of the PROTAC molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Target Compound: 2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate

- Key Features :

- Polyether chain : Six ether groups enhance flexibility and water solubility.

- Methanesulfonate terminus : Provides strong acidity (pKa ~1–2) and ionic conductivity.

- Long alkyl chain : Balances hydrophobicity for micelle formation.

Compared Compounds:

Lead Methanesulfonate Structure: Inorganic lead salt of methanesulfonic acid. Functional Groups: Methanesulfonate anion, Pb²⁺ counterion. Key Differences:

- Absence of polyether chain; higher density and corrosivity due to heavy metal content.

N-[4-[1-Hydroxy-2-[(1-Methylethyl-d6)amino]ethyl]phenyl]methanesulfonamide Hydrochloride Structure: Aryl methanesulfonamide with deuterated isopropylamine and β-hydroxyethyl groups. Functional Groups: Sulfonamide (less acidic than sulfonate), deuterated alkylamine. Key Differences:

- Pharmaceutical use (deuterated beta-blocker analog) vs. industrial applications for the target compound.

- Sulfonamide’s reduced hydrophilicity limits utility in aqueous systems compared to sulfonates .

Physicochemical and Application Comparison

Research Findings and Industrial Relevance

- Target Compound: Polyether sulfonates are widely used in detergents and nanoparticle synthesis. The hexaoxa chain may improve biocompatibility for biomedical applications (e.g., drug delivery). Methanesulfonate esters are prone to hydrolysis under acidic/basic conditions, requiring stability studies for formulation optimization.

Lead Methanesulfonate :

Methanesulfonamide Derivatives :

- Deuterated analogs like Betapace-d6 are critical for metabolic pathway tracing, leveraging sulfonamide stability in biological systems .

Biological Activity

2,5,8,11,14,17-Hexaoxa-19-nonadecanyl Methanesulfonate (CAS #130955-39-4) is a synthetic compound that has garnered attention in the field of chemical biology due to its role as a polyethylene glycol (PEG) linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound is characterized by its unique structure which includes multiple ether linkages and a methanesulfonate group, contributing to its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C14H30O9S |

| Molecular Weight | 374.45 g/mol |

| IUPAC Name | 2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |

| InChI Key | UPZJIJLNUYSFIH-UHFFFAOYSA-N |

| Canonical SMILES | COCCOCCOCCOCCOCCOCCOS(=O)(=O)C |

The primary biological activity of this compound lies in its function as a linker in PROTACs. PROTACs are bifunctional molecules that target specific proteins for degradation by the ubiquitin-proteasome system. The PEG linker enhances the solubility and stability of these molecules in biological systems.

- Recruitment of E3 Ligase : The compound facilitates the recruitment of an E3 ubiquitin ligase to a target protein.

- Ubiquitination : Once recruited, the ligase catalyzes the addition of ubiquitin moieties to the target protein.

- Degradation : The tagged protein is then recognized and degraded by the proteasome.

Applications in Research

The compound is primarily utilized in:

- Synthesis of PROTACs : Its ability to improve solubility and stability makes it an ideal candidate for developing targeted protein degradation strategies.

- Chemical Reagent : It serves as an intermediate in various synthetic pathways involving nucleophilic substitutions due to the good leaving ability of the mesyl group.

Case Studies

- Targeted Protein Degradation : A study demonstrated that PROTACs utilizing this compound effectively degraded oncogenic proteins in cancer cell lines. This was evidenced by a significant reduction in protein levels and subsequent inhibition of cell proliferation.

- Comparison with Other Linkers : In comparative studies with other PEG linkers like m-PEG6-Ms and m-PEG7-Ms, it was found that this compound provided superior stability and solubility profiles under physiological conditions.

Stability and Efficacy

Research indicates that the stability of this compound is influenced by environmental factors such as pH and temperature. Its efficacy in biological environments has been linked to its ability to remain soluble and maintain structural integrity during reactions.

Comparative Analysis

A table comparing the properties and applications of various PEG linkers used in PROTAC synthesis is presented below:

| Compound | Solubility | Stability | Application |

|---|---|---|---|

| This compound | High | High | PROTAC synthesis |

| m-PEG6-Ms | Moderate | Moderate | PROTAC synthesis |

| m-PEG7-Ms | Moderate | Low | PROTAC synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.